2-(1,3-benzodioxol-5-yloxy)-N-(5,6-dimethyl-4-oxo-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
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Overview
Description
2-(1,3-benzodioxol-5-yloxy)-N-(5,6-dimethyl-4-oxo-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound that features a benzodioxole moiety linked to a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(5,6-dimethyl-4-oxo-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the construction of the thienopyrimidine core. The final step involves coupling these two fragments under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yloxy)-N-(5,6-dimethyl-4-oxo-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-(1,3-benzodioxol-5-yloxy)-N-(5,6-dimethyl-4-oxo-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(5,6-dimethyl-4-oxo-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yloxy)-3-(isopropylamino)-2-propanol hydrochloride
- 2-(benzo[d][1,3]dioxol-5-yloxy)ethanamine
Uniqueness
2-(1,3-benzodioxol-5-yloxy)-N-(5,6-dimethyl-4-oxo-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide is unique due to its combination of a benzodioxole moiety and a thienopyrimidine core This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(5,6-dimethyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-8-10(3)28-16-14(8)17(23)21(18(27)19-16)20-15(22)9(2)26-11-4-5-12-13(6-11)25-7-24-12/h4-6,9H,7H2,1-3H3,(H,19,27)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNCHKRPYYSVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)NC(=O)C(C)OC3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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